Lipophilicity Advantage: XLogP3 of 1.7 vs. 1.0 for the Non-Brominated Analog
The presence of the C-3 bromine atom increases the computed lipophilicity (XLogP3) of the target compound to 1.7, compared to 1.0 for 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which lacks the bromine substituent [1]. This +0.7 log unit difference, derived from PubChem computed properties using the same algorithm (XLogP3 3.0), reflects a measurable increase in hydrophobic character that can influence membrane permeability and non-specific protein binding in cellular assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: XLogP3 = 1.0 |
| Quantified Difference | +0.7 log units (70% increase in apparent lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays, without the need for additional prodrug strategies.
- [1] PubChem Compound Summary for CID 19577067, Computed Properties section, XLogP3 value. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary for CID 709095, Computed Properties section, XLogP3 value. National Library of Medicine, 2025. View Source
